3-[(4-chlorobenzyl)thio]-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-chlorobenzyl)thio]-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one is a useful research compound. Its molecular formula is C19H15ClN4O2S and its molecular weight is 398.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Studies
Model Molecules Synthesis
The synthesis of various substituted s-triazolo[4,3-a]-pyrazines as model molecules, including derivatives similar to 3-[(4-chlorobenzyl)thio]-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one, has been reported. This includes compounds with different C-8 substituents, providing comprehensive spectral data for these molecules (Schneller & May, 1978).
Structural and DFT Studies
Detailed structural characterization, including spectroscopic (NMR, MS, FT-IR) and X-ray crystallography methods, has been performed on compounds structurally related to this compound. Theoretical calculations (DFT) have been used to complement these experimental results (Qing-mei Wu et al., 2022).
Pharmacological Potential
Adenosine Receptor Antagonists
The 1,2,4-triazolo[4,3-a]pyrazin-3-one scaffold has been identified as a versatile structure for developing adenosine human receptor antagonists. Compounds with this scaffold, akin to the queried chemical, have shown potent affinity for the hA2A adenosine receptor, indicating potential therapeutic applications (Falsini et al., 2017).
Anticonvulsant Activity
Some 8-amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines, structurally related to the queried compound, have demonstrated significant anticonvulsant activity. This suggests the potential of similar compounds in treating seizures (Kelley et al., 1995).
Antimicrobial and Antitumor Activities
The structural class of 1,2,4-triazolo[4,3-a]pyrazines, which includes compounds like this compound, has been explored for antimicrobial and antitumor activities. Research indicates that these compounds can be effective against a range of microorganisms and tumor cells, highlighting their potential in developing new antimicrobial and anticancer agents (Bektaş et al., 2007), (Yanchenko et al., 2020).
Future Directions
The future directions for research on “3-[(4-chlorobenzyl)thio]-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one” could include further exploration of its pharmacological activities, as well as the development of new synthesis methods that allow for more diverse 7-substituted 3-alkyl [1,2,4]triazolo[4,3-a]pyrazin-8(7H)-ones .
Mechanism of Action
Target of Action
The compound, also known as 3-[(4-chlorophenyl)methylsulfanyl]-7-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-one, is a derivative of the 1,2,4-triazolo[4,3-a]pyrazin-8-one class . This class of compounds is known to interact with a variety of enzymes and receptors . .
Mode of Action
Compounds in the 1,2,4-triazolo[4,3-a]pyrazin-8-one class are known to interact with their targets through hydrogen bond accepting and donating characteristics . This allows them to make specific interactions with different target receptors .
Biochemical Pathways
Derivatives of 1,2,4-triazolo[4,3-a]pyrazin-8-one have been associated with diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibition, and antitubercular agents . These activities suggest that the compound may affect multiple biochemical pathways.
Pharmacokinetics
In silico pharmacokinetic studies have been summarized for the 1,2,4-triazolo[4,3-a]pyrazin-8-one class . These studies can provide insights into the compound’s potential bioavailability and pharmacokinetic properties.
Result of Action
Given the diverse pharmacological activities associated with the 1,2,4-triazolo[4,3-a]pyrazin-8-one class , it can be inferred that the compound may have a wide range of molecular and cellular effects.
Properties
IUPAC Name |
3-[(4-chlorophenyl)methylsulfanyl]-7-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4O2S/c1-26-16-4-2-3-15(11-16)23-9-10-24-17(18(23)25)21-22-19(24)27-12-13-5-7-14(20)8-6-13/h2-11H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBAFHKWKCOQVLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C=CN3C(=NN=C3SCC4=CC=C(C=C4)Cl)C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.